3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane
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Overview
Description
3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane is an organic compound with the molecular formula C11H20O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is also known as 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol. This reaction is carried out under acidic conditions to form the ketal . The reaction can be represented as follows:
Cyclohexanone+2,2-dimethyl-1,3-propanediol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: A closely related compound with similar structural features.
1,5-Dioxaspiro[5.5]undecane: Another spiro compound with a different substitution pattern.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: A ketone derivative with distinct chemical properties.
Uniqueness
3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Properties
CAS No. |
63221-72-7 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3,9-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
WUGWDWGSAKZRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)OCC(CO2)C |
Origin of Product |
United States |
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